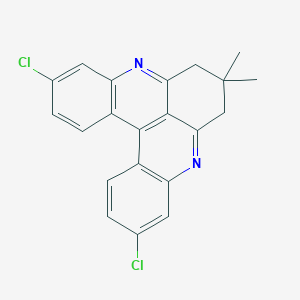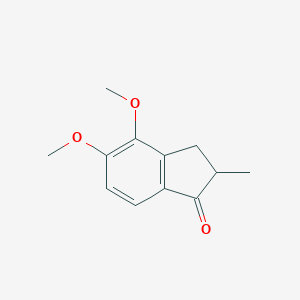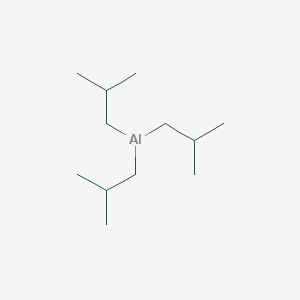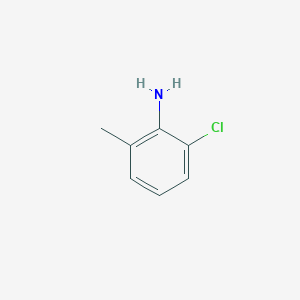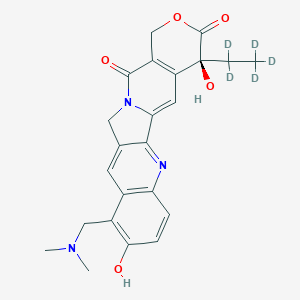![molecular formula C20H29NO7Si B140788 o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate CAS No. 129119-78-4](/img/structure/B140788.png)
o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate
Descripción general
Descripción
O-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate (MCPC) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of coumarin and is synthesized from 4-methylcoumarin and 3-(triethoxysilyl)propyl isocyanate. MCPC is a highly reactive compound that can be used in a variety of scientific research applications, including its use as a reagent in organic synthesis, as a fluorescent probe for the detection of biomolecules, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Incorporation in Dialkylsiloxane-Oxide Matrices
O-4-methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate has been used in the incorporation of organic dyes in dialkylsiloxane-oxide matrices. This process involves acid-catalyzed cohydrolysis with tetraethoxysilane and gel modifiers. The dye, including this compound, shows enhanced solubility and thermal stability in modified matrices compared to matrices derived from pure tetraethoxysilane, indicating its potential for creating stable, dye-doped gels with desirable optical properties (Darabi, Schmidt, Schwenke, & Maccrone, 1994).
Synthesis in Cellulose Carbamate Silica Hybrid Materials
This compound is involved in the synthesis of cellulose carbamate silica hybrid materials. Using a homogeneous phase reaction, the 3-(triethoxysilyl)propyl isocyanate reacts with cellulose to produce these materials. They demonstrate decreased hydrophilic affinity with an increase in the degree of substitution of cellulose hydroxyl groups with carbamate groups, highlighting its role in the modification of material properties (Amarasekara & Owereh, 2009).
Use in Biomonitoring of Pesticide Exposure
In the field of biomonitoring, specific biomarkers for the exposure to organophosphate and carbamate pesticides have been identified. This compound, as a carbamate, is relevant in the development of analytical procedures to assess a wide spectrum of phenolic metabolites in human urine, enhancing the specificity and reliability of pesticide exposure monitoring (Göen, Denghel, & Drexler, 2018).
Biological Screening of Carbamate Derivatives
Carbamate derivatives of coumarin, including this compound, have been synthesized and biologically screened against various bacteria. These derivatives exhibit moderate to significant inhibition activity, suggesting their potential in antibacterial applications (Rehman et al., 2015).
Evaluation in Antileukemic Activity
This compound has been utilized in the synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles. These compounds exhibit in vivo activity against lymphocytic leukemia, highlighting their potential in antileukemic drug development (Anderson, Heider, Raju, & Yucht, 1988).
Safety and Hazards
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) according to Regulation (EC) No. 1272/2008 [CLP] . It is advised to wear protective gloves, clothing, and eye protection when handling this substance. It should be stored in a well-ventilated place and kept tightly closed . Additional ethanol may be formed by reaction with moisture and water. Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect .
Mecanismo De Acción
Target of Action
It is classified as an organoethoxysilane , which are generally used as cross-linking agents in the production of silicon-based polymers .
Mode of Action
As an organoethoxysilane, it likely participates in the formation of silicon-based polymers through a process known as hydrolysis and condensation . This involves the reaction of the ethoxy groups with water, forming ethanol and silanol groups, which can then react with other silanol groups to form siloxane bonds .
Biochemical Pathways
It’s worth noting that the hydrolysis product of this compound is ethanol , which is metabolized in the body to acetaldehyde and acetic acid .
Pharmacokinetics
It’s known that overexposure to ethanol, a hydrolysis product of this compound, may have a narcotic effect (headache, nausea, drowsiness) .
Result of Action
It’s known that overexposure to ethanol, a hydrolysis product of this compound, may result in metabolic acidosis, cns depression, and death due to respiratory arrest .
Action Environment
The action of o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate can be influenced by environmental factors such as moisture and water, which can lead to the formation of additional ethanol . Therefore, it’s recommended to store this compound in a well-ventilated place and keep the container tightly closed .
Propiedades
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) N-(3-triethoxysilylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO7Si/c1-5-24-29(25-6-2,26-7-3)12-8-11-21-20(23)27-16-9-10-17-15(4)13-19(22)28-18(17)14-16/h9-10,13-14H,5-8,11-12H2,1-4H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWYADMMONCFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO7Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146768 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-[3-(triethoxysilyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129119-78-4 | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-[3-(triethoxysilyl)propyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129119-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl N-[3-(triethoxysilyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the advantage of using o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate in highly modified dialkylsiloxane-oxide matrices?
A1: The research paper indicates that this compound exhibits enhanced solubility in dialkylsiloxane-oxide matrices with high concentrations of modifiers like diethoxydimethylsilane (DEDMS). This improved solubility is beneficial as it allows for greater incorporation of the dye into the matrix [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




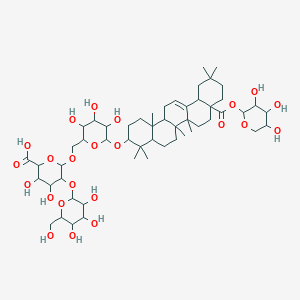


![2-[2-(4-bromophenyl)ethyl]-1H-imidazole](/img/structure/B140716.png)
![6,10-Dithiaspiro[4.5]decan-2-ol](/img/structure/B140719.png)

